Cas no 4764-23-2 (4-azatricyclo5.2.2.0,2,6undecane)
4-azatricyclo5.2.2.0,2,6undecane Chemical and Physical Properties
Names and Identifiers
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- 4,7-Ethano-1H-isoindole, octahydro-
- 4-azatricyclo5.2.2.0,2,6undecane
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- MDL: MFCD20665881
- Inchi: 1S/C10H17N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h7-11H,1-6H2
- InChI Key: WRVOPOWJCLQYKA-UHFFFAOYSA-N
- SMILES: C1C2C(C3CCC2CC3)CN1
Computed Properties
- Exact Mass: 151.136
- Monoisotopic Mass: 151.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
4-azatricyclo5.2.2.0,2,6undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-224909-0.05g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 0.05g |
$224.0 | 2024-06-20 | |
| Enamine | EN300-224909-0.1g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 0.1g |
$235.0 | 2024-06-20 | |
| Enamine | EN300-224909-0.25g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 0.25g |
$246.0 | 2024-06-20 | |
| Enamine | EN300-224909-0.5g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 0.5g |
$256.0 | 2024-06-20 | |
| Enamine | EN300-224909-1.0g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 1.0g |
$267.0 | 2024-06-20 | |
| Enamine | EN300-224909-2.5g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 2.5g |
$561.0 | 2024-06-20 | |
| Enamine | EN300-224909-5.0g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 5.0g |
$1108.0 | 2024-06-20 | |
| Enamine | EN300-224909-10.0g |
4-azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 95% | 10.0g |
$2163.0 | 2024-06-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048305-1g |
4-Azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 98% | 1g |
¥1323.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048305-5g |
4-Azatricyclo[5.2.2.0,2,6]undecane |
4764-23-2 | 98% | 5g |
¥5516.0 | 2024-04-18 |
4-azatricyclo5.2.2.0,2,6undecane Suppliers
4-azatricyclo5.2.2.0,2,6undecane Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-azatricyclo5.2.2.0,2,6undecane
Introduction to 4-azatricyclo5.2.2.0,2,6undecane (CAS No. 4764-23-2) and Its Emerging Applications in Chemical Biology
The compound 4-azatricyclo5.2.2.0,2,6undecane (CAS No. 4764-23-2) represents a fascinating molecular scaffold with a unique tricyclic structure featuring an azacycloalkane core. This heterocyclic system has garnered significant attention in the chemical biology and pharmaceutical research communities due to its structural complexity and potential biological activities. The presence of a nitrogen atom within the tricyclic framework introduces a rich array of conformational and electronic properties, making it an attractive candidate for the development of novel bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 4-azatricyclo5.2.2.0,2,6undecane and biological targets. Studies have demonstrated that the rigid tricyclic core can mimic natural binding pockets in proteins, thereby facilitating the design of high-affinity ligands. This structural motif has been particularly explored in the development of kinase inhibitors, where its ability to adopt multiple conformations enhances binding specificity and efficacy.
One of the most compelling aspects of 4-azatricyclo5.2.2.0,2,6undecane is its versatility in medicinal chemistry applications. Researchers have leveraged this scaffold to create derivatives with enhanced pharmacokinetic properties, including improved solubility and metabolic stability. For instance, modifications at the nitrogen atom or at various positions along the tricyclic ring have led to compounds with potent inhibitory effects on enzymes implicated in inflammatory diseases and cancer progression.
The synthesis of 4-azatricyclo5.2.2.0,2,6undecane and its derivatives has been refined through innovative synthetic methodologies, including transition-metal-catalyzed cyclizations and ring-closing metathesis reactions. These approaches have not only improved yield but also allowed for the introduction of functional groups that fine-tune biological activity. The growing library of analogs derived from this scaffold underscores its importance as a privileged structure in drug discovery.
In the realm of chemical biology, 4-azatricyclo5.2.2.0,2,6undecane has been employed as a tool compound to probe protein-protein interactions and enzyme mechanisms. Its unique structural features enable it to disrupt or stabilize specific protein conformations, providing insights into disease pathways and potential therapeutic targets. For example, recent studies have highlighted its role in modulating the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
The pharmacological profile of 4-azatricyclo5.2.2.0,2,6undecane derivatives has been further explored through preclinical studies in animal models of human diseases. These investigations have revealed promising results in terms of disease prevention and treatment efficacy across multiple therapeutic areas, including oncology and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier has opened new avenues for developing treatments for central nervous system (CNS) disorders.
From a computational perspective, virtual screening techniques have been instrumental in identifying lead compounds based on the 4-azatricyclo5.2.2.0,2,6undecane scaffold. By integrating experimental data with high-throughput docking simulations, researchers can rapidly assess binding affinities and selectivity profiles for potential drug candidates before proceeding to costly wet-lab experiments.
The future prospects for 4-azatricyclo5.2.2.0,2,6undecane are bright, with ongoing research focusing on expanding its applications beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The compound's unique structural features make it an excellent candidate for designing novel polymers with tailored mechanical properties or for developing advanced catalysts that facilitate sustainable chemical transformations.
In conclusion,4-azatricyclo5 . 1 1 1 1 1 1 1 1 1 1 1 . 7 . . . . . . . . . . . undecane (CAS No. 4764-23- ) remains a cornerstone in modern chemical biology research due to its structural versatility and broad range of potential applications. As our understanding of its mechanistic properties continues to evolve, it is likely that this scaffold will inspire further innovations across multiple scientific disciplines.
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